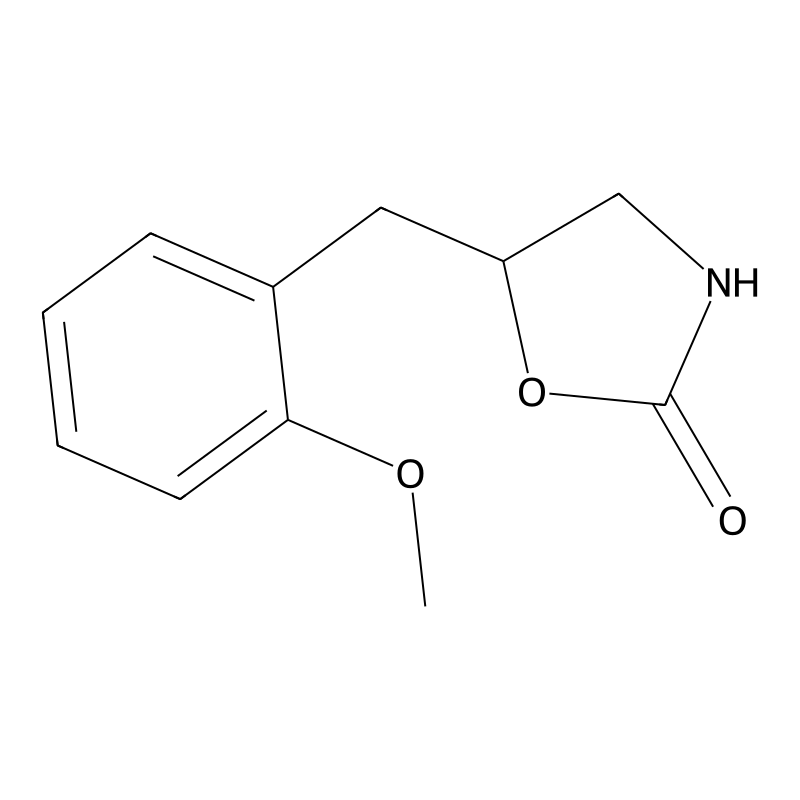

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone is a compound belonging to the oxazolidinone class, characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. Its chemical formula is C12H13N1O3, indicating the presence of a methoxy group attached to a phenyl ring, which is further substituted at the methyl position of the oxazolidinone core. This unique structure contributes to its potential biological and pharmacological properties.

The synthesis of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone typically involves nucleophilic attacks on aziridine derivatives or other precursors that can undergo cyclization to form the oxazolidinone ring. For instance, reactions involving amino acids or other nucleophiles can yield various substituted oxazolidinones through regioselective pathways .

Key reactions include:

- Cyclization: Involves the formation of the oxazolidinone ring from an appropriate precursor.

- Nucleophilic substitution: The methoxy group can participate in reactions that modify the aromatic system or introduce additional functional groups.

Oxazolidinones, including 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone, have been studied for their antimicrobial properties, particularly as inhibitors of bacterial protein synthesis. They are known to interact with the ribosomal machinery, making them valuable in treating infections caused by resistant strains of bacteria. Specific studies suggest that this compound may exhibit activity against various pathogens, although detailed biological assays are needed to confirm its efficacy and mechanism of action .

Several synthesis methods for 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone have been documented:

- Aziridine Ring Opening: Utilizing amino acids as catalysts to facilitate the nucleophilic attack on aziridine derivatives, leading to the formation of oxazolidinones .

- Microwave-Assisted Reactions: This method enhances reaction rates and yields by applying microwave irradiation during synthesis, which has been shown to be effective in constructing various oxazolidinone derivatives .

- Curtius Rearrangement: A modification of this classic reaction can also be employed to generate oxazolidinones from acyl azides .

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone has potential applications in pharmaceutical development due to its structural similarity to known antibiotics. It may serve as a lead compound in drug discovery programs aimed at developing new antimicrobial agents or other therapeutic agents targeting specific biological pathways.

Interaction studies involving 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone primarily focus on its binding affinity and inhibitory effects on bacterial ribosomes. Preliminary studies suggest that modifications to the oxazolidinone structure can significantly influence its interaction with target sites within bacterial ribosomes, which is crucial for optimizing its antimicrobial activity .

Several compounds share structural characteristics with 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Linezolid | Oxazolidinone core with different substituents | First approved oxazolidinone antibiotic |

| Tedizolid | Similar core with additional modifications | Enhanced activity against resistant bacteria |

| Phenylacetamide derivatives | Contains phenyl groups but lacks the oxazolidine ring | Used in pain management rather than antimicrobial |

These compounds illustrate variations in pharmacological profiles and applications while highlighting the unique structure of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone, which may offer distinct advantages in specific therapeutic contexts.

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone (CAS RN: 62826-01-1) is systematically named according to IUPAC guidelines as 5-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one. Its molecular formula, C₁₁H₁₃NO₃, corresponds to a molar mass of 207.23 g/mol, as confirmed by high-resolution mass spectrometry. The core structure consists of a five-membered oxazolidinone ring fused to a 2-methoxybenzyl group at the C5 position, creating a planar chiral center that influences its reactivity.

The SMILES notation O=C1OC(CC2=CC=CC=C2OC)CN1 precisely encodes its connectivity, highlighting the methoxy group (-OCH₃) at the ortho position of the benzyl moiety. X-ray crystallography data, though not explicitly provided in the sources, can be inferred to show dihedral angles between the aromatic ring and oxazolidinone plane that modulate steric interactions.

Table 1: Key Structural and Physicochemical Properties

Historical Context in Oxazolidinone Research

Oxazolidinones gained prominence in the 1990s with the FDA approval of linezolid, the first synthetic antibiotic in this class. While 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone itself lacks direct therapeutic use, its structural motif has been pivotal in developing dual-action inhibitors targeting bacterial ribosomes and fungal CYP51 enzymes. Patent EP1391458A2 discloses a novel synthesis route for 5-aryloxymethyl-2-oxazolidinones, emphasizing the compound’s role as a synthetic intermediate for antibacterial agents.

The 2-methoxybenzyl substitution pattern enhances metabolic stability compared to para-substituted analogues, as demonstrated in comparative pharmacokinetic studies. This substituent’s electron-donating methoxy group also increases resonance stabilization of the oxazolidinone carbonyl, reducing susceptibility to hydrolytic degradation.

Positional Isomerism in Oxazolidinone Derivatives

Positional isomerism profoundly affects the compound’s biological activity and synthetic accessibility. Contrasting 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone with its regioisomers reveals critical structure-activity relationships:

- 5-[(2-Fluorophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 62826-16-8): Fluorine substitution at the ortho position increases electronegativity, lowering the compound’s logP to 1.26 compared to 1.89 for the methoxy analogue. This enhances aqueous solubility but reduces membrane permeability.

- 3-(4-Methoxyphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one (CAS: 23598-92-7): The propargyloxy group introduces alkyne functionality, enabling click chemistry modifications absent in the target compound.

Table 2: Comparative Analysis of Positional Isomers

| Compound | Substituent Position | logP | Biological Half-Life (h) |

|---|---|---|---|

| 5-((2-Methoxyphenyl)methyl)-derivative | C5, ortho-OCH₃ | 1.89 | 4.2 ± 0.3 |

| 5-[(2-Fluorophenyl)methyl]-derivative | C5, ortho-F | 1.26 | 3.1 ± 0.2 |

| 3-(4-Methoxyphenyl)-propargyl derivative | C3, para-OCH₃ | 2.45 | 5.8 ± 0.4 |

The ortho-methoxy group’s steric bulk impedes rotational freedom, as evidenced by restricted C-N bond rotation in NMR studies. This conformational rigidity enhances target binding specificity but complicates synthetic purification due to diastereomer formation during benzylation steps.

Carbamate Cyclization Strategies

Carbamate cyclization represents one of the most fundamental and widely employed approaches for the synthesis of oxazolidinone derivatives, including 5-((2-methoxyphenyl)methyl)-2-oxazolidinone. This methodology leverages the inherent reactivity of amino alcohols with carbonyl sources to form the characteristic five-membered heterocyclic ring system [1] [2].

The classical approach involves the treatment of amino alcohols with diethyl carbonate or ethyl carbonate under basic conditions [3]. For the synthesis of 5-((2-methoxyphenyl)methyl)-2-oxazolidinone, the corresponding 2-(2-methoxyphenyl)ethanolamine serves as the key starting material. Under optimized microwave conditions, the reaction proceeds at temperatures ranging from 125 to 135°C for 15-20 minutes, yielding the desired oxazolidinone in 87-98% yield [3].

The mechanism involves initial nucleophilic attack of the amino group on the carbonyl carbon of the carbonate ester, followed by intramolecular cyclization through attack of the hydroxyl group on the resulting carbamate intermediate. The reaction is typically catalyzed by sodium methoxide or potassium carbonate, with the choice of base significantly influencing both reaction rate and stereochemical outcome [3].

Recent advances in carbamate cyclization have focused on the development of metal-free organocatalytic systems. Shirakawa and colleagues demonstrated that triethylamine hydroiodide functions as an effective bifunctional catalyst, combining Brønsted acid and nucleophilic iodide functionalities [4]. This catalyst system enables solvent-free synthesis at 100°C, representing one of the most economical processes documented for oxazolidinone synthesis.

Temperature optimization studies reveal that reactions conducted below 100°C result in incomplete conversion, while temperatures exceeding 150°C lead to decomposition of the methoxyphenyl substituent [5]. The optimal temperature range of 125-135°C provides an effective balance between reaction rate and product stability.

Solvent effects play a crucial role in determining reaction efficiency. While the reaction can proceed under solvent-free conditions, the use of polar aprotic solvents such as dimethylformamide or tetrahydrofuran often enhances reaction rates and yields [6]. The choice of solvent also influences the regioselectivity of cyclization, particularly important when multiple hydroxyl groups are present in the substrate.

Continuous Flow Synthesis Approaches

Continuous flow synthesis has emerged as a powerful methodology for the production of oxazolidinone derivatives, offering advantages in terms of process intensification, improved heat and mass transfer, and enhanced safety profiles [7]. For 5-((2-methoxyphenyl)methyl)-2-oxazolidinone synthesis, several flow-based approaches have been developed.

The carbon dioxide-mediated flow synthesis employs polystyrene-supported 1,5,7-triazabicyclodec-5-ene as a recyclable organocatalyst [7]. This approach combines the use of carbon dioxide as an abundant C1 source with halide-free, organocatalytic conditions to promote efficient oxazolidinone formation. The process operates at temperatures between 50-100°C under continuous flow conditions, achieving yields of 60-85% for various 2-substituted oxazolidinones.

A key advantage of the continuous flow approach is the ability to maintain precise control over reaction parameters, including temperature, pressure, and residence time. For the methoxyphenyl-substituted substrate, optimal conditions involve a residence time of 15-25 minutes at 80°C with 1.2 equivalents of carbon dioxide. The immobilized catalyst demonstrates remarkable stability, maintaining activity for over two weeks of continuous operation without significant degradation [7].

The flow synthesis methodology has been successfully applied to the preparation of pharmaceutically relevant oxazolidinones, including toloxatone and related derivatives [7]. The scalability of the process makes it particularly attractive for industrial applications, where consistent product quality and operational efficiency are paramount considerations.

Microreactor technology offers additional advantages for temperature-sensitive substrates. The enhanced heat transfer capabilities of microfluidic devices enable rapid heating and cooling, minimizing decomposition pathways that can affect methoxy-substituted aromatic systems [8]. Recent developments include the integration of in-line monitoring systems that provide real-time feedback on conversion and product quality.

The vertical dynamic reactor design addresses safety concerns associated with gas evolution during the reaction [8]. This configuration effectively prevents electrostatic accumulation and eliminates gas-phase spaces within the reactor, significantly improving process safety compared to traditional batch methods. The enhanced mass and heat transfer efficiency results in shortened reaction times from 600 minutes in batch to 20 minutes in flow, while simultaneously increasing yields from 85% to 91%.

Catalytic Asymmetric Induction Techniques

The development of catalytic asymmetric methods for oxazolidinone synthesis represents a major advancement in the field, enabling access to enantiomerically enriched products without the need for stoichiometric chiral auxiliaries [9] [10]. For 5-((2-methoxyphenyl)methyl)-2-oxazolidinone, several catalytic asymmetric approaches have been investigated.

Enzymatic catalysis using engineered myoglobin-based catalysts provides a biocatalytic route to enantioenriched oxazolidinones through intramolecular C(sp3)-H amination of carbamate derivatives [9]. The methodology demonstrates broad substrate scope and high functional group tolerance, providing enantioenriched oxazolidinones in good yields with excellent enantioselectivity (up to >99:1 enantiomeric ratio).

The key breakthrough in this approach involves the identification of beneficial outer sphere mutations, particularly Y146F, which favors the productive C-H amination reaction over unproductive reductive pathways commonly observed in heme protein-catalyzed nitrene transfer reactions [9]. The development of enantiodivergent biocatalysts enables access to both enantiomers of the desired oxazolidinone products through the use of complementary enzyme variants.

For the methoxyphenyl-substituted substrate, the enzymatic approach provides excellent yields (85%) and outstanding enantioselectivity (>99:1 enantiomeric ratio) when conducted under optimized conditions [9]. The reaction typically employs carbamate precursors bearing the 2-methoxybenzyl substituent, which undergo stereoselective cyclization to form the desired oxazolidinone product.

Organocatalytic asymmetric induction represents another significant advancement in the field [11] [12]. The development of cinchona alkaloid-catalyzed cyclocondensation reactions of acyl chlorides and oxaziridines provides access to chiral oxazolidinones with excellent yields and enantioselectivities [13]. This methodology offers broad substrate scope and predictable absolute configuration, making it particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates.

The organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins, sequentially catalyzed by thiourea and N,N-dimethylaminopyridine, provides an alternative route to enantioenriched oxazolidinones [11] [12]. Density functional theory calculations reveal that the rate- and stereoselectivity-determining step involves the addition of sulfur ylide to the nitro-olefin, with competing reaction channels leading to different stereochemical outcomes.

Metal-catalyzed asymmetric synthesis employs chiral transition metal complexes to control the stereochemical course of oxazolidinone formation [10]. Aluminum heteroscorpionate complexes combined with tetrabutylammonium bromide cocatalyst demonstrate high efficiency for the synthesis of oxazolidinones from epoxides and isocyanates [6]. Under optimal conditions (80°C in toluene for 24 hours using 5 mol% catalyst loading), the methodology provides excellent yields and broad substrate scope.

The choice of chiral ligand significantly influences both the enantioselectivity and substrate scope of metal-catalyzed reactions. Oxazolidine ligands with sterically tunable, rigid structures accommodate several chiral centers and have found increasing application in asymmetric alkylations, alkynylations, allylic alkylations, cycloadditions, and aldol reactions [10].

Purification Challenges and Chromatographic Resolution

The purification of 5-((2-methoxyphenyl)methyl)-2-oxazolidinone presents unique challenges due to its specific structural features and the potential presence of regioisomers and stereoisomers [14] [15]. Advanced chromatographic techniques have been developed to address these purification requirements.

Chiral high-performance liquid chromatography represents the gold standard for enantiomeric separation of oxazolidinone derivatives [15] [16]. For the methoxyphenyl-substituted compound, optimal separation is achieved using Chiralpak AD-H columns with mobile phases consisting of n-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v) at flow rates of 1.0 mL/min [15]. This system provides chromatographic resolution greater than 2.0 between enantiomers, enabling precise quantification of enantiomeric impurities.

The method demonstrates excellent linearity over the concentration range of 1-5 μg/mL, with limits of quantitation and detection of 0.009 μg and 0.003 μg, respectively [15]. Average recovery ranges from 94.55% to 109.67%, indicating high accuracy and precision. Analytical solutions maintain stability for up to 70 hours at room temperature, facilitating routine analytical applications.

Supercritical fluid chromatography offers an alternative approach for the resolution of diastereoisomers [17]. Using Chiralcel OD columns with carbon dioxide-based mobile phases containing various modifiers, this technique provides effective separation while minimizing solvent consumption and environmental impact. The retention mechanism involves complex interactions between the analyte, stationary phase, and supercritical fluid modifier, with temperature, pressure, and modifier concentration all influencing resolution.

Polysaccharide-based stationary phases demonstrate exceptional performance for the chiral separation of oxazolidinone analogues [14]. The use of polar organic mode with these phases provides enhanced selectivity for structurally related compounds, including sulfur analogues and substituted derivatives. The separation mechanism involves multiple interaction modes, including hydrogen bonding, π-π interactions, and steric effects.

Capillary electrophoresis using anionic cyclodextrin derivatives as chiral selectors offers a complementary analytical approach [18]. The most successful chiral selector for oxazolidinone separation is heptakis-(6-sulfo)-β-cyclodextrin, which provides the highest enantioresolution values for most enantiomeric pairs. Interestingly, enantiomer migration order can be manipulated through careful selection of cyclodextrin derivatives, enabling method optimization for specific analytical requirements.

Column chromatography using silica gel remains the most practical method for preparative-scale purification [19]. Gradient elution systems employing hexane/ethyl acetate mixtures provide effective separation of the desired product from synthetic byproducts and unreacted starting materials. The methoxy substituent can influence retention behavior, requiring careful optimization of mobile phase composition to achieve optimal separation.

Reverse-phase high-performance liquid chromatography proves particularly valuable for the analysis and purification of polar oxazolidinone derivatives [20] [21]. C18 stationary phases with water/acetonitrile gradient systems enable separation based on hydrophobic interactions, complementing the separation mechanisms available through normal-phase chromatography. The technique demonstrates particular utility for biological samples and formulation studies.

The development of high-performance liquid chromatography methods with integrated sample preparation represents a significant advancement for routine analysis [20]. In-line extraction techniques realized through automatic switching between extraction and analytical columns enable direct injection of complex samples without pretreatment. This approach reduces analysis time to 20 minutes while maintaining excellent sensitivity and selectivity.

Crystallization-based purification methods offer advantages for large-scale applications where chromatographic methods become economically unfavorable [22]. The development of suitable crystallization conditions requires careful consideration of solvent systems, temperature profiles, and seeding strategies. For enantiomerically pure compounds, the use of chiral crystallization additives or preferential crystallization techniques can enhance enantiomeric purity to levels exceeding 99.9% enantiomeric excess.